REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[Cl-:19].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([O:10][c:11]2[cH:12][c:13]([C:14]#[N:15])[cH:16][cH:17][cH:18]2)[n:6][cH:7][cH:8][cH:9]1.[NH4+:20].[Zn:30]>>[NH2:1][c:4]1[c:5]([O:10][c:11]2[cH:12][c:13]([C:14]#[N:15])[cH:16][cH:17][cH:18]2)[n:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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N#Cc1cccc(Oc2ncccc2[N+](=O)[O-])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(Oc2ncccc2[N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
|
N#Cc1cccc(Oc2ncccc2N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |